

Technical Support Center: Optimizing Albac (Bacitracin) Dosage for Clostridium perfringens Control

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Compound of Interest

Compound Name: Albac

Cat. No.: B3428439

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **Albac** (bacitracin) for the control of Clostridium perfringens. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate effective and accurate research.

Frequently Asked Questions (FAQs)

Q1: What is **Albac**, and what are the common formulations used in research?

A1: **Albac** is an antibiotic feed supplement containing bacitracin, a polypeptide antibiotic effective against Gram-positive bacteria like Clostridium perfringens. The two primary formulations encountered are Bacitracin Methylene Disalicylate (BMD) and Zinc Bacitracin.[1][2][3] Both are used to prevent and control necrotic enteritis in poultry and other livestock.[1][2] Dosages are typically expressed in grams of bacitracin activity per ton of feed or mg per kg, allowing for a standardized comparison between forms.

Q2: What is the mechanism of action of bacitracin against Clostridium perfringens?

A2: Bacitracin disrupts the bacterial cell wall synthesis process. It specifically inhibits the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier molecule. This carrier is essential for transporting peptidoglycan precursors from the cytoplasm to the exterior of the cell

membrane. By preventing its recycling, bacitracin halts cell wall construction, leading to cell lysis and death.

Q3: What is a typical starting dosage for an in vivo poultry study?

A3: For broiler chickens, a common preventative dosage is 50-55 g/ton (or ppm) of feed.[1][4][5] For controlling an active outbreak of necrotic enteritis, dosages are typically increased to 100-200 g/ton.[1][2][6] It is crucial to start medication at the first clinical signs of disease for treatment protocols.[6]

Q4: Can **Albac** be used in liquid applications like drinking water?

A4: Yes, soluble forms of bacitracin methylene disalicylate are available for administration in drinking water.[7][8] A typical dosage for controlling necrotic enteritis in broiler chickens is 100 mg of bacitracin activity per gallon of water.[7] For treatment, this is often administered for 5-7 days or until clinical signs resolve.[7]

Q5: Is bacitracin absorbed from the gastrointestinal tract?

A5: No, bacitracin is minimally absorbed from the intestinal tract.[9] This is a key advantage, as it allows the antibiotic to act topically within the gut where *C. perfringens* proliferates, and it results in no withdrawal period being required before slaughter.[1][9]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected efficacy in in vivo studies.

- Potential Cause 1: Antibiotic Resistance. The presence of bacitracin-resistant strains of *C. perfringens* has been noted.[10]
 - Solution: Before starting a large-scale study, perform susceptibility testing on the *C. perfringens* isolate being used. Determine the Minimum Inhibitory Concentration (MIC) to ensure it is sensitive to bacitracin.
- Potential Cause 2: Incorrect Feed Mixing or Dosage. Improper mixing can lead to "hot spots" or areas with low concentrations of the drug in the feed.

- Solution: Ensure a homogenous mix by first creating an intermediate premix of **Albac** with a smaller portion of the feed before incorporating it into the final batch.^{[1][6]} It is also advisable to analytically verify the concentration of bacitracin in a sample of the medicated feed.
- Potential Cause 3: Drug Stability Issues. Certain feed components or processing methods can affect the stability of bacitracin.
 - Solution: While studies have shown that specific pellet-binding agents like Ameri-Bond 2x and Pel-Stik do not negatively impact the stability of BMD, it is a known concern with other agents.^{[4][11][12]} If pelleting feed, verify that the chosen binder is compatible. Store medicated feed in a cool, dry place and protect it from humidity after opening.^[4]

Problem 2: High variability in lesion scores or mortality within the same treatment group.

- Potential Cause 1: Inconsistent Challenge Model. The severity of necrotic enteritis induced can vary between individual animals. Predisposing factors, such as co-infection with *Eimeria*, are often required to induce consistent clinical disease.^[13]
 - Solution: Refine the challenge model to ensure each animal receives a consistent dose of the *C. perfringens* culture and any predisposing agents. Ensure the timing of the challenge is precise. (See Experimental Protocol 2).
- Potential Cause 2: Environmental Stressors. Factors like chilling, high stocking density, or changes in diet can exacerbate the effects of *C. perfringens* and lead to variable outcomes.
 - Solution: Maintain a stable and controlled environment for all experimental animals to minimize confounding variables.

Data Presentation: Dosage and Efficacy

Table 1: Recommended Dosages of **Albac** (Bacitracin) for *C. perfringens* Control in Poultry.

| Species | Application | Dosage (Bacitracin Activity) | Purpose | Citation |
|------------------|----------------|---------------------------------|--|-----------|
| Broiler Chickens | In Feed | 50 - 55 g/ton | Prevention of Necrotic Enteritis | [1][4][5] |
| Broiler Chickens | In Feed | 100 - 200 g/ton | Control/Treatment of Necrotic Enteritis | [1][2][6] |
| Broiler Chickens | Drinking Water | 100 mg/gallon | Prevention/Control of Necrotic Enteritis | [7] |
| Laying Hens | In Feed | 110 mg/kg | Treatment of Necrotic Enteritis | [10] |

| Quail | In Feed | 200 g/ton | Prevention of Ulcerative Enteritis |[1][2] |

Table 2: Summary of In Vitro Susceptibility Data.

| Organism | Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Key Finding | Citation |
|----------|------------|--------------------|---------------|---------------|-------------|----------|
|----------|------------|--------------------|---------------|---------------|-------------|----------|

| C. perfringens (Rabbit Origin) | Zinc Bacitracin | 123 | Not Reported | 0.5 | 94.3% of strains had MIC values ≤ 0.5 µg/mL, indicating high susceptibility. |[14] |

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for C. perfringens

This protocol outlines the agar dilution method, a standard procedure for determining the MIC of antimicrobials against anaerobic bacteria.

- **Preparation of Media:** Prepare Brucella Agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and Vitamin K1 (1 µg/mL). Autoclave and cool to 50°C in a water bath.
- **Preparation of Antibiotic Stock:** Prepare a stock solution of **Albac** (e.g., zinc bacitracin) in an appropriate sterile solvent (e.g., deionized water). Serially dilute the stock solution to create a range of concentrations.
- **Plate Preparation:** Add a defined volume of each antibiotic dilution to molten agar to achieve the desired final concentrations (e.g., ranging from 0.125 to 64 µg/mL). Pour the agar into petri dishes and allow them to solidify. Prepare a control plate with no antibiotic.
- **Inoculum Preparation:** Culture the *C. perfringens* isolate to be tested in an anaerobic environment (e.g., in cooked meat medium or on supplemented blood agar). Suspend colonies in sterile thioglycolate broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- **Inoculation:** Using an inoculum-replicating device (Steers replicator), spot-inoculate the prepared agar plates with the bacterial suspension.
- **Incubation:** Incubate the plates in an anaerobic chamber or jar at 37°C for 48 hours.
- **Reading Results:** The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria on the agar surface.

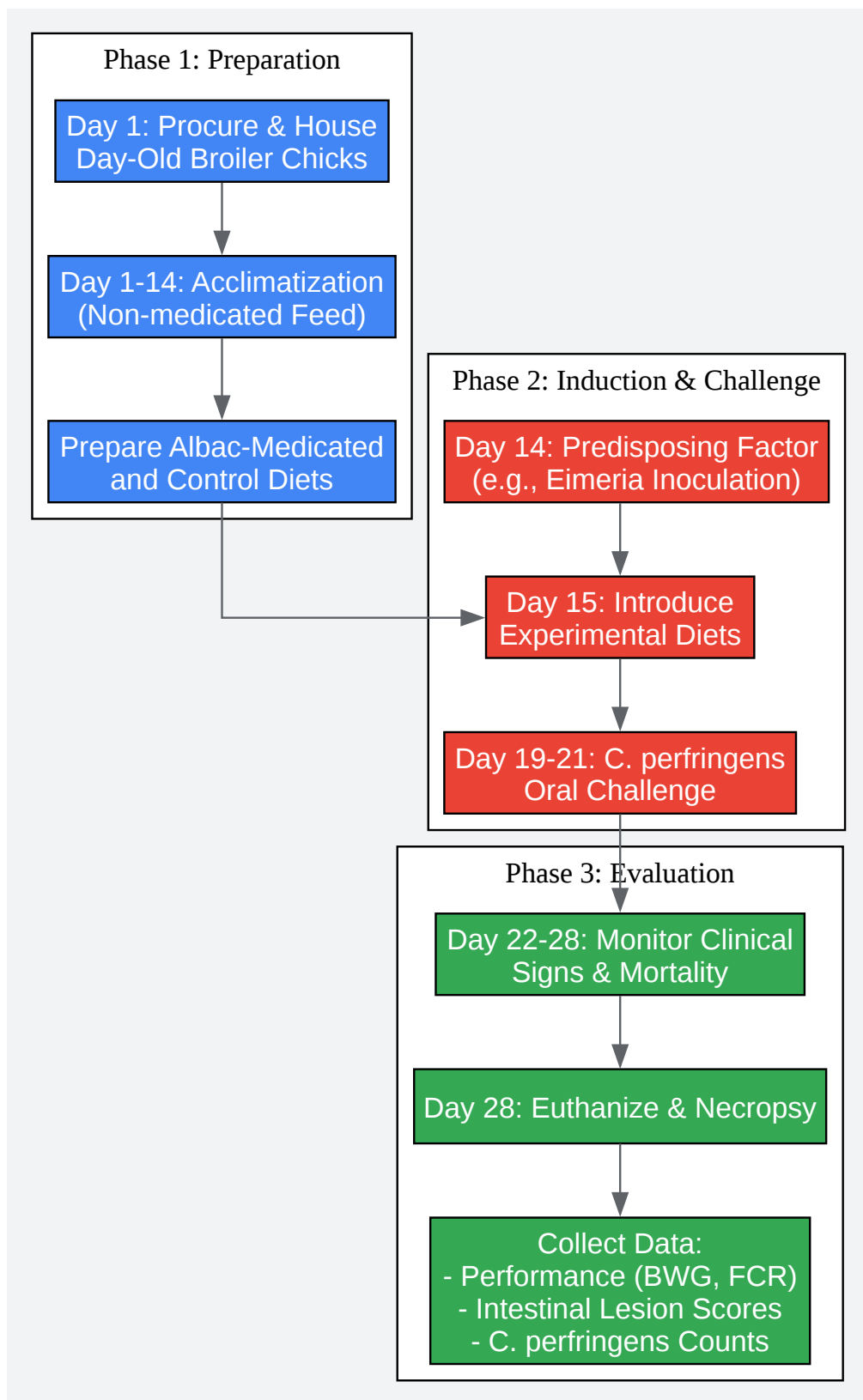
Protocol 2: In Vivo Necrotic Enteritis Challenge Model in Broiler Chickens

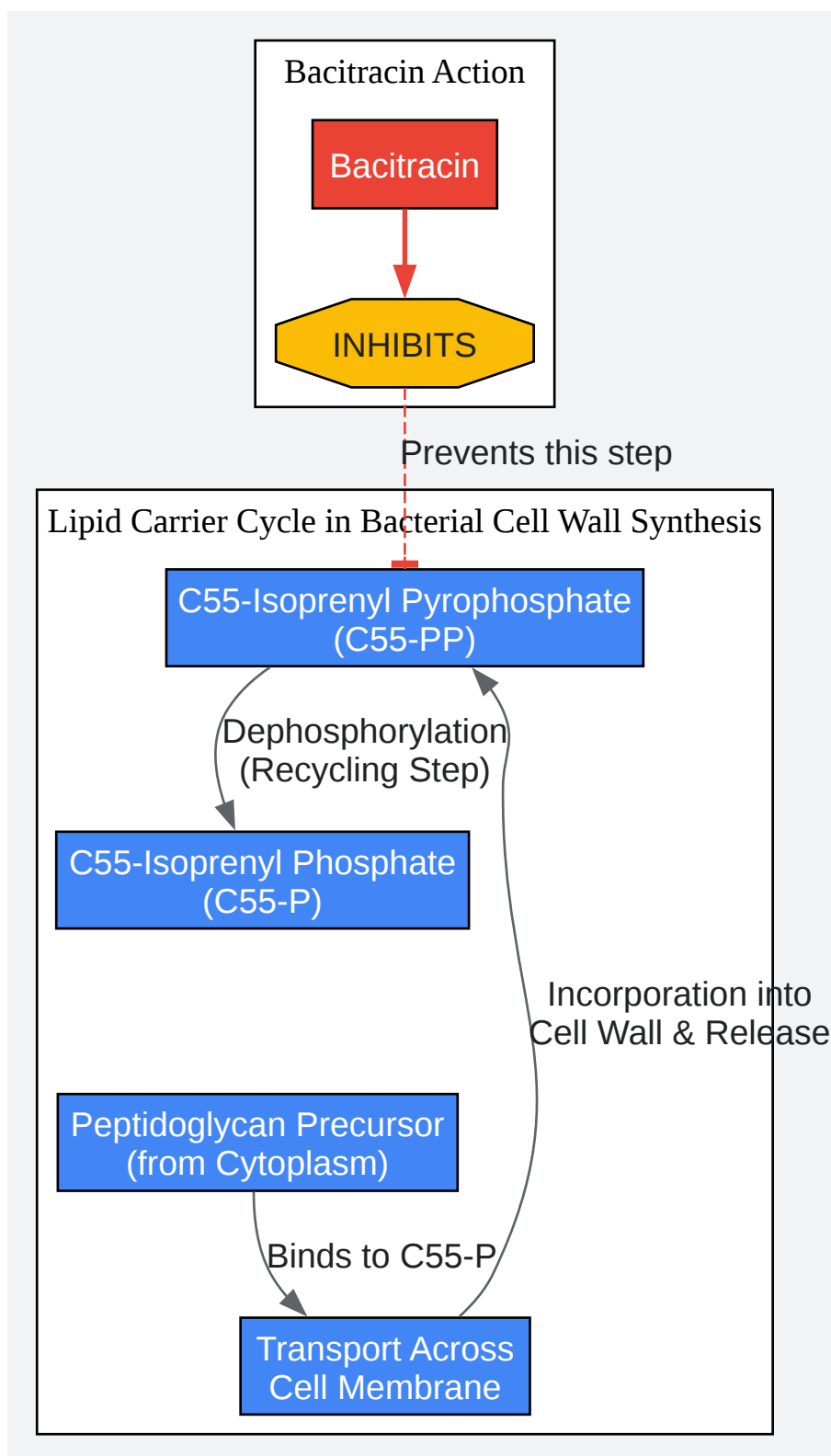
This protocol describes a common method for inducing necrotic enteritis to test the efficacy of feed additives.

- **Animal Husbandry:** House day-old broiler chicks in a controlled environment. Provide a standard, non-medicated starter feed and water ad libitum.
- **Predisposing Factor (Optional but Recommended):** On day 14, orally inoculate each bird with a coccidial agent, such as *Eimeria necatrix* or *Eimeria maxima* (e.g., 30,000 sporulated oocysts per bird), to induce intestinal damage.[\[13\]](#)

- Dietary Treatments: On day 15, switch the birds to their respective dietary treatments: Negative Control (no challenge, no drug), Positive Control (challenge, no drug), and Treatment Group(s) (challenge, with **Albac** at desired dosages, e.g., 55 g/ton).
- C. perfringens Challenge: From day 19 through day 21, orally inoculate all birds (except the Negative Control group) daily with a broth culture of a virulent, toxigenic strain of C. perfringens (e.g., 1.0 mL containing 10^8 CFU).[13]
- Observation Period: Monitor the birds daily until approximately day 28. Record clinical signs (e.g., depression, diarrhea, ruffled feathers) and mortality.
- Data Collection:
 - Performance: Measure body weight gain and feed conversion ratio (FCR) for each group.
 - Lesion Scoring: At the end of the trial (e.g., day 28), euthanize a subset of birds from each group and perform a necropsy. Score the severity of intestinal lesions on a scale of 0 (no lesions) to 4 (severe necrosis).
 - Microbiology: Collect intestinal contents to quantify C. perfringens populations via selective plating.

Visualizations





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